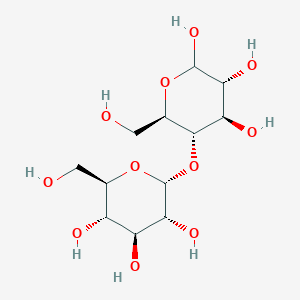

Maltose

説明

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-PICCSMPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018093 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-79-4, 16984-36-4 | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

102-103 °C | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

準備方法

Enzymatic Mechanisms and Key Enzymes

Diastase, a historical term for α-amylase, initiates starch hydrolysis by cleaving α(1→4) bonds in amylose and amylopectin, producing shorter dextrins. Subsequent treatment with β-amylase further hydrolyzes these dextrins into this compound by releasing this compound units from the non-reducing ends. Pullulanase, a debranching enzyme, targets α(1→6) linkages in amylopectin, enhancing the efficiency of β-amylase by eliminating branch points.

Reaction Conditions and Optimization

Traditional processes operate at temperatures of 55–65°C and pH 4.8–5.8 to maintain enzyme stability. For example, β-amylase (NOKEZYM SBA) and pullulanase (Promozyme D2) are combined in a saccharification step lasting 30–60 hours, achieving this compound yields exceeding 90%. The hydrolysis reaction is summarized as:

Thermodynamic studies reveal that this compound hydrolysis exhibits a Gibbs free energy () of −15.5 kJ/mol and an enthalpy change () of −4.02 kJ/mol, indicating a spontaneous and exothermic reaction.

Industrial-Scale Production Processes

Modern industrial methods integrate automation, multi-stage enzymatic treatments, and advanced purification to achieve high-purity this compound (>99.8%).

Two-Stage Liquefaction and Saccharification

Liquefaction : Starch slurry (14–18°Bé) is subjected to jet cooking at 105–140°C using thermostable α-amylase (Liquozyme Supra). This step reduces starch viscosity and generates dextrins with a dextrose equivalent (DE) of 3–6.

Saccharification : The liquefied starch is cooled to 59–63°C, and a cocktail of β-amylase, pullulanase, and maltogenase is added to maximize this compound yield. Maltogenase hydrolyzes residual maltotriose into this compound, elevating purity to 93–95%.

Table 1: Industrial Enzymatic Process Parameters

Automated Control Systems

Industrial plants employ automated enzyme dosing and temperature control systems to optimize reaction kinetics. For instance, robotic pH adjustment to 4.8–5.6 ensures enzyme activity peaks during saccharification.

Advanced Purification Techniques

Post-hydrolysis purification is critical to remove dextrins, glucose, and ions, achieving pharmaceutical-grade this compound.

Membrane Filtration and Ion Exchange

Raw sugar syrup undergoes 5–100 kDa ultrafiltration to eliminate high-molecular-weight dextrins. Subsequent ion exchange chromatography removes soluble ions and proteins, enhancing syrup clarity.

Chromatographic Separation

Simulated moving bed (SMB) chromatography fractionates syrup into dextrin-rich, this compound-rich, and glucose-rich streams. A strongly acidic cation exchange resin (K⁺ or Ca²⁺ form) separates this compound with 93–99.8% purity. The elution pattern typically yields:

Table 2: Chromatographic Separation Efficiency

Crystallization and Drying

This compound syrup is concentrated to 75–80% solids and seeded with this compound crystals to initiate crystallization. Centrifugation separates crystals from mother liquor, followed by fluidized-bed drying to produce anhydrous crystalline this compound.

Thermodynamic and Kinetic Considerations

The efficiency of enzymatic hydrolysis is governed by thermodynamic parameters. Microcalorimetry studies show that this compound hydrolysis has a lower enthalpy change () compared to cellobiose (), favoring this compound formation under mild heating. Entropy changes () of 32–43 J/mol·K further drive reaction spontaneity.

Comparative Analysis of Preparation Methods

Yield and Purity

化学反応の分析

Types of Reactions: maltose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form maltobionic acid.

Reduction: It can be reduced to form maltitol, a sugar alcohol.

Hydrolysis: this compound can be hydrolyzed by the enzyme maltase to produce two glucose molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.

Hydrolysis: The enzyme maltase, under physiological conditions (pH 6-7, 37°C), is used for hydrolysis.

Major Products Formed:

Oxidation: Maltobionic acid.

Reduction: Maltitol.

Hydrolysis: Glucose.

科学的研究の応用

Food Industry

Brewing

Maltose is a critical fermentable sugar in the brewing industry. Derived from malted grains, it serves as the primary carbohydrate source for yeast during fermentation, resulting in the production of alcohol and carbon dioxide. This process is essential for brewing beer and other alcoholic beverages .

Baking

In baking, this compound enhances the browning and flavor development of baked goods. It contributes to the crust color, texture, and overall flavor profile of products like bread and pastries .

Confectionery

this compound is used in various confectionery products, providing sweetness and desirable texture. It is particularly common in candies and syrups .

Pharmaceutical Industry

Excipient

this compound serves as an excipient in pharmaceutical formulations. It acts as a binder or filler in tablets and capsules, ensuring the stability and integrity of these dosage forms .

Sweetening Agent

In liquid pharmaceutical preparations such as syrups and elixirs, this compound is employed as a sweetening agent to enhance palatability for patients .

Biotechnology

Cell Culture Medium

Recent studies have demonstrated that mammalian cells, such as CHO (Chinese Hamster Ovary) cells and HEK293 cells, can utilize this compound as a sole carbohydrate source in serum-free culture media. This application is particularly relevant for biopharmaceutical manufacturing, where this compound supplementation has been shown to improve cell growth and enhance the production of recombinant monoclonal antibodies by up to 23% .

Other Industrial Uses

Biofuel Production

this compound can be fermented to produce biofuels like ethanol, providing a renewable energy source that reduces reliance on fossil fuels .

Adhesives

Due to its sticky nature, this compound is also utilized in adhesive formulations within various industries, including paper manufacturing and bookbinding .

Case Study 1: this compound in Monoclonal Antibody Production

A study evaluated the use of this compound in batch cultures for producing recombinant monoclonal antibodies. The research found that CHO cells cultivated with this compound exhibited improved growth rates compared to those using traditional glucose sources. The specific this compound consumption rate was similar to that of galactose and fructose, indicating its viability as an alternative carbohydrate source in cell culture .

Case Study 2: this compound in Ocular Drug Delivery

Research has explored this compound's role in developing microneedle drug delivery systems for ocular applications. This compound's ability to transition between different states (liquid, glassy, solid) makes it suitable for fabricating dissolving microneedles that enable localized drug delivery with sustained release capabilities .

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Food Industry | Brewing, baking, confectionery | Enhances flavor, texture; essential for fermentation |

| Pharmaceuticals | Excipient in tablets; sweetening agent | Improves stability; enhances palatability |

| Biotechnology | Cell culture medium for mammalian cells | Increases growth rates; improves antibody production |

| Industrial Uses | Biofuel production; adhesives | Renewable energy source; effective binding agent |

作用機序

maltose exerts its effects primarily through its hydrolysis by the enzyme maltase. The enzyme binds to the this compound molecule and catalyzes the cleavage of the α(1→4) glycosidic bond, resulting in the formation of two glucose molecules. These glucose molecules can then be absorbed by the body and used as a source of energy. The molecular target of this compound is the enzyme maltase, and the pathway involved is the hydrolysis of the glycosidic bond.

類似化合物との比較

Isomaltose

- Linkage : α(1→6) glycosidic bond.

Function : Resists hydrolysis by maltase due to its linkage, making it less digestible. Found in fermented foods and starch-derived products .

Cellobiose

Linkage : β(1→4) glycosidic bond.

- Function : A structural component of cellulose; indigestible by humans due to lack of β-glucosidases .

| Compound | Glycosidic Bond | Digestibility | Natural Source |

|---|---|---|---|

| This compound | α(1→4) | High | Germinating seeds, starch hydrolysis |

| Isothis compound | α(1→6) | Low | Fermented foods |

| Cellobiose | β(1→4) | None (humans) | Cellulose |

Enzyme Substrate Specificity

This compound and its oligosaccharides exhibit distinct interactions with enzymes:

- Opmaltase (Ogataea polymorpha) : Prefers maltotriose (kcat/Km = 4.2 × 10³ M⁻¹s⁻¹) over this compound (kcat/Km = 1.8 × 10³ M⁻¹s⁻¹) due to additional glucose residues enhancing binding affinity .

- AglHGK24 (Thermus thermophilus) : Hydrolyzes isothis compound (Vmax = 12.3 μmol/min/mg) 10× faster than this compound, reflecting evolutionary adaptation to thermophilic environments .

- α-Amylase Induction (Bacillus stearothermophilus) : Maltotetraose induces 3× higher enzyme synthesis than this compound, highlighting the role of chain length in signaling .

| Enzyme | Preferred Substrate | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |

|---|---|---|

| Opmaltase | Maltotriose | 4.2 × 10³ |

| AglHGK24 α-glucosidase | Isothis compound | 12.3 (Vmax, μmol/min/mg) |

| B. stearothermophilus α-amylase | Maltotetraose | 3.0× induction vs. This compound |

Metabolic Pathways

- Escherichia coli : this compound is metabolized via the MalPQ system, where MalQ (amylomaltase) transfers glucose residues to produce longer dextrins. In contrast, Arabidopsis utilizes cytosolic phosphorylase (AtPHS2) to degrade this compound, with mutants showing 4× higher nighttime this compound levels .

- Human Metabolism: Intravenous this compound is excreted as maltotriose and maltotetraose in urine, likely due to renal enzymatic activity absent in plasma .

Interactions with Inhibitors and Drugs

- Acarbose : This α-glucosidase inhibitor mimics this compound’s binding to Asp214 and Glu276 residues, but incorporates a valienamine moiety for irreversible inhibition .

- Flavonoids (e.g., Flavone A5): Despite structural differences, catechol groups in flavonoids replicate this compound’s hydrogen bonding with α-glucosidase active sites .

生物活性

Maltose, a disaccharide composed of two glucose units linked by an α(1→4) bond, is an important sugar in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic roles, transport mechanisms, and effects on cellular systems, supported by case studies and research findings.

1. Metabolism of this compound

This compound is primarily metabolized through enzymatic pathways in organisms such as Escherichia coli and yeast species. In E. coli, this compound is hydrolyzed by enzymes like maltodextrin phosphorylase (MalP) and 4-α-glucanotransferase (MalQ), which play crucial roles in the conversion of this compound into glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P) for energy production and biosynthesis .

Table 1: Enzymatic Pathways for this compound Metabolism in E. coli

| Enzyme | Function | Product(s) |

|---|---|---|

| MalQ | Transfers maltosyl residues | Longer maltodextrins |

| MalP | Phosphorylates maltodextrins | G1P, G6P |

| Maltodextrin Glucosidase | Hydrolyzes maltodextrins | Glucose |

In plants, this compound metabolism involves different pathways compared to bacteria. For instance, in Arabidopsis thaliana, the enzyme cytosolic α-glucan phosphorylase (AtPHS2) is implicated in the regulation of this compound levels during night-time starch metabolism . Mutants lacking AtPHS2 show a fourfold increase in nighttime this compound levels, indicating its critical regulatory role.

2. Transport Mechanisms

The transport of this compound across cell membranes is mediated by specific transport systems. In E. coli, the malF, malG, and malK genes encode components of an ATP-binding cassette (ABC) transporter system that facilitates the active transport of this compound . The periplasmic binding protein (MBP) plays a vital role in this process by binding to this compound and stimulating ATP hydrolysis necessary for transport.

Table 2: Components of the this compound Transport System in E. coli

| Component | Function |

|---|---|

| MalF | Membrane protein involved in transport |

| MalG | Membrane protein involved in transport |

| MalK | ATPase that provides energy for transport |

| MBP | Binds this compound and activates MalFGK2 ATPase |

3. Biological Effects of this compound

This compound has been shown to influence cell physiology significantly. A study demonstrated that high intracellular concentrations of this compound can induce cell death in certain yeast strains, such as Saccharomyces cerevisiae. This effect is attributed to hypotonic stress caused by excessive this compound accumulation, leading to osmotic imbalances within cells . The inclusion of osmolytes like sorbitol can mitigate these effects, highlighting the importance of osmotic balance in cellular health.

Case Study 1: this compound-Induced Cell Death in Yeast

Research indicated that a xylose-fermenting yeast strain lacking hexokinase genes exhibited growth inhibition when exposed to high levels of this compound. The study found that this inhibition was not due to competition for uptake but rather a direct consequence of this compound accumulation . Deletion of this compound transporters completely eliminated this growth inhibition, underscoring the toxic potential of excess this compound.

Case Study 2: Transport Mechanism Analysis

A detailed investigation into the interaction between MBP and the MalFGK2 transporter revealed that binding of this compound to MBP is essential for stimulating ATP hydrolysis necessary for transport . This study utilized mutant strains to elucidate the mechanistic details behind substrate-induced activation of the transporter.

Q & A

Q. What experimental methodologies are recommended for determining the reaction kinetics of maltose oxidation in alkaline conditions?

To investigate this compound oxidation kinetics (e.g., by agents like N-Bromonicotinamide), use a pseudo-first-order approach under controlled conditions. Maintain constant concentrations of oxidizer ([NBN]), hydroxide ([OH⁻]), and ionic strength (via NaClO₄). Measure reaction progress via electromotive force (EMF) and plot log(Eₜ – E∞) vs. time. A linear plot confirms first-order dependence on [this compound], while rate constants (Table 2) validate proportionality to substrate concentration .

Q. How can response surface methodology (RSM) optimize this compound-assisted extraction processes in green chemistry?

Apply a Box-Behnken design (BBD) to evaluate parameters like temperature, extraction time, solvent/sample ratio, and water volume. For example, ultrasound-assisted extraction with a citric acid-maltose deep eutectic solvent (DES) maximizes anthocyanin yield in haskap berries. RSM identifies interaction effects and optimal conditions, ensuring reproducibility and sustainability .

Q. What structural features of this compound influence its reducing properties and mutarotation in aqueous solutions?

this compound contains a hemiacetal bond (α-1,4 glycosidic linkage) and a free anomeric carbon, enabling mutarotation between α- and β-forms. This reducing capacity is critical in redox reactions (e.g., Fehling’s test) and enzymatic assays. Conformational flexibility, confirmed via adiabatic (Φ, ψ) energy surfaces, allows dynamic equilibria detectable via NMR or polarimetry .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations resolve contradictions between experimental and computational studies on this compound conformation?

MD simulations reveal that vacuum conditions artificially stabilize hydrogen bonds, slowing conformational transitions compared to aqueous environments. Adiabatic energy surfaces identify low-energy wells separated by small barriers, explaining discrepancies between NMR-derived "virtual" conformations and rigid computational models. Solvent inclusion in simulations improves alignment with experimental data .

Q. What mechanisms underlie substrate specificity shifts in α-glucosidase mutants (e.g., Y227H) favoring this compound over sucrose hydrolysis?

MD simulations and MM-GBSA binding free energy calculations show that the Y227H mutation in Apis mellifera α-glucosidase III alters active-site residues’ proximities. H227 enhances this compound binding via favorable interactions, while disrupting sucrose stabilization. Per-residue energy decomposition identifies Y227/H227 as critical for specificity, informing enzyme engineering for industrial applications .

Q. How do ternary sugar mixtures (e.g., glucose-maltose-maltotriose) affect glass transition temperatures (Tg), and what models predict their behavior?

Use a simplex experimental design to prepare ternary mixtures and measure Tg via differential scanning calorimetry. The Gordon–Taylor and Couchman–Karasz equations predict Tg deviations from ideality, with this compound’s intermediate hygroscopicity influencing plasticization effects. Data contradictions arise from non-linear water sorption in mixed systems .

Methodological Guidance

Q. How to design statistically robust experiments for analyzing this compound’s role in complex biochemical systems?

- Hypothesis-driven frameworks : Align with the FLOAT method—define scope, avoid overly broad/narrow questions, and ensure access to quality data .

- Data validation : Use triplicate runs for kinetic assays (e.g., oxidation studies) and report absolute values (e.g., EMF) alongside derived metrics (e.g., rate constants) to enhance reproducibility .

- Conflict resolution : Compare MD simulation trajectories with experimental NMR/kinetic data to reconcile conformational or catalytic discrepancies .

Q. What are best practices for reporting this compound-related findings in peer-reviewed journals?

- Tables/Figures : Number tables with Roman numerals, include footnotes for experimental conditions (e.g., [NBN] = 0.001 mol dm⁻³), and ensure self-explanatory legends .

- Statistical transparency : Specify software (e.g., AMBER14 for MD simulations) and avoid overreliance on p-values; report effect sizes and confidence intervals .

- Reproducibility : Detail DES preparation (e.g., 4:1 citric acid/maltose molar ratio) and deposit raw data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。